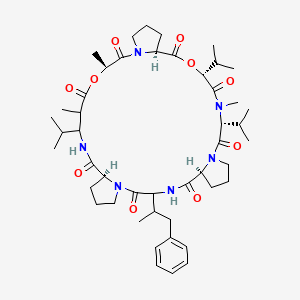

Aeruginosin 98-b

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

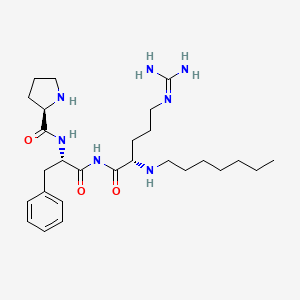

L'aéruginosine 98-B est un produit naturel appartenant à la famille des composés aéruginosines. Ces composés sont généralement isolés des cyanobactéries, en particulier de l'espèce Microcystis aeruginosa . L'aéruginosine 98-B est un tétrapeptide qui présente une activité inhibitrice puissante contre les sérine protéases, telles que la trypsine et la thrombine . Ce composé a suscité un intérêt considérable en raison de sa structure unique et de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'aéruginosine 98-B implique plusieurs étapes clés, notamment la catalyse par transfert de phase, l'époxydation asymétrique et les effets drastiques des contre-anions . La synthèse commence par la préparation de quatre fragments, qui sont ensuite combinés par une série de réactions. L'une des étapes critiques est une réaction d'alkylation allylique intramoléculaire asymétrique catalysée par le palladium, hautement diastéréosélective, d'un mélange diastéréoisomère de carbonates allyliques .

Méthodes de production industrielle : Bien que la synthèse totale de l'aéruginosine 98-B ait été réalisée en laboratoire, les méthodes de production industrielle ne sont pas bien documentées. La complexité de la synthèse et la nécessité de conditions de réaction précises rendent la production à grande échelle difficile. Les progrès en biologie synthétique et en biotechnologie pourraient offrir des solutions potentielles pour une production à l'échelle industrielle à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions : L'aéruginosine 98-B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l'azoture de sodium ou le cyanure de potassium pour introduire de nouveaux substituants.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des formes réduites du composé avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

L'aéruginosine 98-B a un large éventail d'applications en recherche scientifique en raison de son activité inhibitrice puissante contre les sérine protéases . Voici quelques-unes des applications clés :

Chimie : L'aéruginosine 98-B sert d'outil précieux pour étudier l'inhibition enzymatique et développer de nouvelles méthodologies de synthèse.

Biologie : Le composé est utilisé pour étudier le rôle des sérine protéases dans divers processus biologiques, notamment la signalisation cellulaire et la dégradation des protéines.

Industrie : Les propriétés inhibitrices du composé le rendent utile dans les processus industriels qui nécessitent un contrôle précis de l'activité protéasique, comme dans la production de certains produits pharmaceutiques et biotechnologiques.

5. Mécanisme d'action

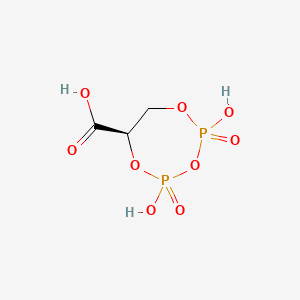

L'aéruginosine 98-B exerce ses effets en inhibant les sérine protéases, en particulier la trypsine et la thrombine . Le composé se lie au site actif de ces enzymes, les empêchant de catalyser l'hydrolyse des liaisons peptidiques dans leurs substrats. Cette inhibition est obtenue grâce à l'interaction des caractéristiques structurales uniques de l'aéruginosine 98-B, notamment son groupement 2-carboxy-6-hydroxyoctahydroindole, avec le site actif de l'enzyme . La liaison de l'aéruginosine 98-B au site actif de l'enzyme bloque l'accès du substrat, inhibant ainsi l'activité de l'enzyme.

Applications De Recherche Scientifique

Aeruginosin 98-B has a wide range of scientific research applications due to its potent inhibitory activity against serine proteases . Some of the key applications include:

Chemistry: this compound serves as a valuable tool for studying enzyme inhibition and developing new synthetic methodologies.

Biology: The compound is used to investigate the role of serine proteases in various biological processes, including cell signaling and protein degradation.

Industry: The compound’s inhibitory properties make it useful in industrial processes that require precise control of protease activity, such as in the production of certain pharmaceuticals and biotechnological products.

Mécanisme D'action

Aeruginosin 98-B exerts its effects by inhibiting serine proteases, specifically trypsin and thrombin . The compound binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds in their substrates. This inhibition is achieved through the interaction of this compound’s unique structural features, including its 2-carboxy-6-hydroxyoctahydroindole moiety, with the enzyme’s active site . The binding of this compound to the enzyme’s active site blocks substrate access, thereby inhibiting the enzyme’s activity.

Comparaison Avec Des Composés Similaires

L'aéruginosine 98-B fait partie d'une famille plus large de composés aéruginosines, qui partagent des caractéristiques structurales et des activités biologiques similaires. Voici quelques-uns des composés similaires :

Aéruginosine 298-A : Ce composé inhibe également les sérine protéases et a été étudié pour ses applications thérapeutiques potentielles.

L'unicité de l'aéruginosine 98-B réside dans ses caractéristiques structurales spécifiques, telles que le groupement 2-carboxy-6-hydroxyoctahydroindole, qui contribuent à son activité inhibitrice puissante et à sa sélectivité pour certaines sérine protéases .

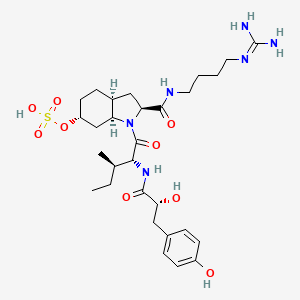

Propriétés

Formule moléculaire |

C29H46N6O9S |

|---|---|

Poids moléculaire |

654.8 g/mol |

Nom IUPAC |

[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19+,21-,22+,23+,24-,25-/m1/s1 |

Clé InChI |

WZVRXEOKWMIDDV-HTKJFTDNSA-N |

SMILES isomérique |

CC[C@@H](C)[C@H](C(=O)N1[C@H]2C[C@@H](CC[C@H]2C[C@H]1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)O |

SMILES canonique |

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonymes |

aeruginosin 98-B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.